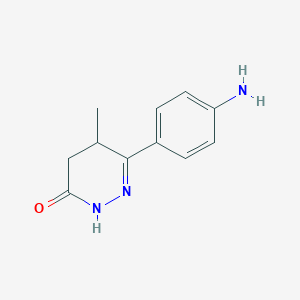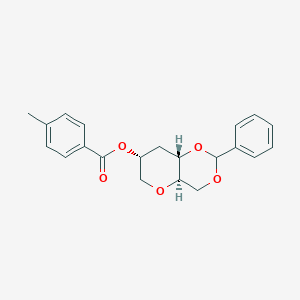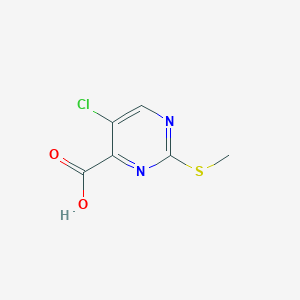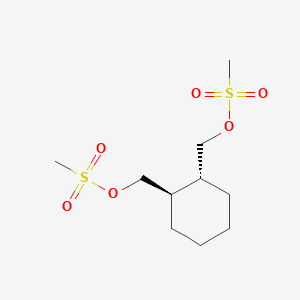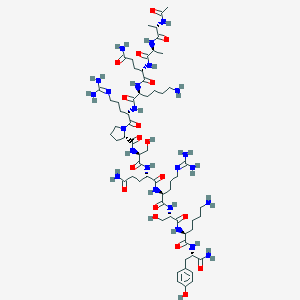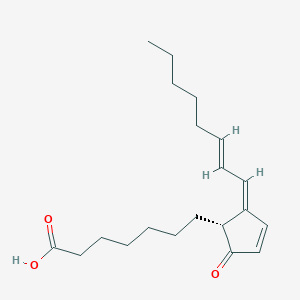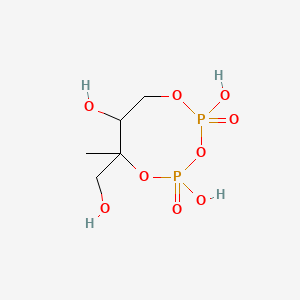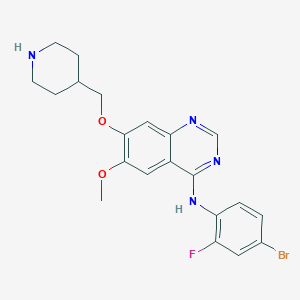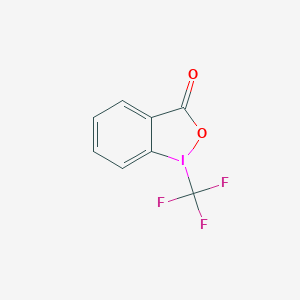
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
Overview
Description
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is a hypervalent iodine compound that has gained attention due to its utility in organic synthesis, particularly in electrophilic trifluoromethylation reactions. This compound is known for its ability to transfer the trifluoromethyl group to various substrates, making it a valuable reagent in the synthesis of fluorinated organic molecules, which are of interest due to their unique physical and chemical properties and their relevance in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, including those with trifluoromethyl groups, can be achieved in high yield through the reaction of 1-hydroxybenziodoxoles with sulfonic acids or trimethylsilyl triflate. These derivatives are stable and moderately hygroscopic microcrystalline solids . Additionally, an efficient procedure has been developed for the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one on a large scale, which can be used for direct alkynylation of various aromatic compounds .
Molecular Structure Analysis
The molecular structure of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one is characterized by the presence of a hypervalent iodine(III) center, which is key to its reactivity. The trifluoromethyl group attached to the benziodoxolone ring enhances its electrophilic character, making it an effective trifluoromethylating agent .
Chemical Reactions Analysis
This compound has been shown to be versatile in chemical reactions. It can transfer the electrophilic CF3 group to the oxygen atom of tetrahydrofuran (THF), leading to ring-opening reactions and the formation of trifluoromethyl ethers . It also serves as a reagent for iodo(III)cyclization of alkynes, facilitating the synthesis of benziodoxole-appended (hetero)arenes under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one are influenced by the trifluoromethyl group and the hypervalent iodine center. The compound is known to be a stable solid, but it is also moderately hygroscopic. Its reactivity has been explored through various studies, including its ability to act as an electrophilic trifluoromethylating agent. The introduction of a nitro group into the molecule has been shown to increase its reactivity by almost an order of magnitude, while also making it safer to handle .
Scientific Research Applications
Reactivity with THF and Formation of Trifluoromethyl Ethers
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one demonstrates the ability to transfer the electrophilic CF3 group to the oxygen atom of tetrahydrofuran (THF), leading to a new ring-opening reaction and the production of trifluoromethyl ethers. This discovery provides insight into the mechanism of action of this reagent in organic synthesis (Fantasia, Welch, & Togni, 2010).
Trifluoromethylation of Sulfonic Acids
It is used for trifluoromethylating various sulfonic acids under mild conditions, offering good to excellent yields. This reaction shows clean second-order kinetics with minimal substrate electronic effects (Koller, Huchet, Battaglia, Welch, & Togni, 2009).
Preparation of Organosulfonyloxy Derivatives
Organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be prepared in high yield by reacting 1-hydroxybenziodoxoles with corresponding sulfonic acids. This method produces stable, microcrystalline solids suitable for various synthetic applications (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).
Electrophilic Trifluoromethylation in Catalysis
Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process involves radical species and can be carried out in chloroform solvent at 70 °C (Mejía & Togni, 2012).
Gold-Catalysed Oxyarylation of Olefins
1-Hydroxy-1,2-benziodoxol-3(1H)-one is an effective terminal oxidant for gold-catalyzed, three-component oxyarylation reactions. It broadens the scope of oxyarylation to include styrenes and gem-disubstituted olefins, expanding the range of substrates in this domain (Ball, Lloyd‐Jones, & Russell, 2012).
Role in the Synthesis of Dess-Martin Periodinane
1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide plays a crucial role in the synthesis of Dess-Martin periodinane. Its physical form affects the reproducibility of converting it to I-triacetoxy derivative, demonstrating its significance in organic chemistry (Stevenson, Treacy, & Nieuwenhuyzen, 1997).
Safety And Hazards
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Contact with water liberates toxic gas . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
1-(trifluoromethyl)-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)12-6-4-2-1-3-5(6)7(13)14-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEOXSQMBWJOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | |
CAS RN |
887144-94-7 | |
| Record name | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(trifluoromethyl)-3H-1lambda3,2-benziodaoxol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOL-3(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY074A7WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



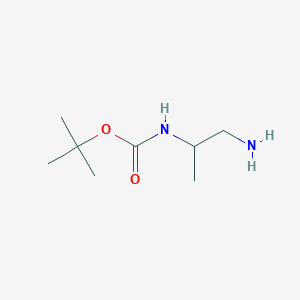
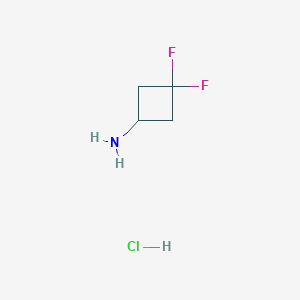
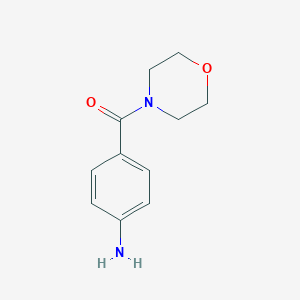
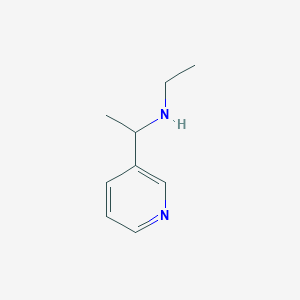
![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)
